molecular formula C48H30N4 B13867377 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline

Cat. No.: B13867377
M. Wt: 662.8 g/mol
InChI Key: DJUWBDQZDWJWMB-UHFFFAOYSA-N
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Description

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline is a novel bipolar molecule that has garnered significant attention in the field of organic electronics, particularly for its application in phosphorescent organic light-emitting devices (OLEDs). This compound is known for its high thermal stability and excellent electron-transporting properties, making it an ideal candidate for use in advanced electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-(9H-carbazol-9-yl)phenylboronic acid: This is achieved by reacting carbazole with phenylboronic acid in the presence of a palladium catalyst.

    Suzuki Coupling Reaction: The 4-(9H-carbazol-9-yl)phenylboronic acid is then coupled with 3,8-dibromo-1,10-phenanthroline using a Suzuki coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline in OLEDs involves its role as a host material that facilitates the transfer of electrons and holes to the emitting layer. The compound’s bipolar nature allows it to efficiently transport both electrons and holes, leading to improved device performance. The molecular targets include the emitting molecules in the OLED, and the pathways involved are primarily related to charge transport and recombination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline stands out due to its bipolar nature, which allows it to transport both electrons and holes efficiently. This dual functionality enhances the performance of OLEDs by improving charge balance and reducing energy loss .

Properties

Molecular Formula

C48H30N4

Molecular Weight

662.8 g/mol

IUPAC Name

3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H

InChI Key

DJUWBDQZDWJWMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19

Origin of Product

United States

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